4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-

Description

Historical Perspectives and Early Chemical Investigations of Pyranone Systems

Pyranone-based compounds have been recognized for over a century, though intensive investigation into their chemistry began in earnest after 1960. researchgate.net The parent pyran ring is a six-membered heterocycle with five carbons and one oxygen. britannica.com The two isomers, 2H-pyran and 4H-pyran, are distinguished by the position of the saturated sp³ carbon. researchgate.net The first synthesis of a 4H-pyran was reported in 1962. britannica.comresearchgate.net

The pyrones, which feature a carbonyl group on the pyran ring, are classified as either 2-pyrones (α-pyrones) or 4-pyrones (γ-pyrones). wikipedia.orgwikipedia.orgwikipedia.org Early research focused on naturally occurring pyrones. For instance, 4-pyrone structures are found in compounds like kojic acid and maltol (B134687), which have been known for their roles in food chemistry and as fungal metabolites. wikipedia.orgresearchgate.net The synthesis of the parent 4-pyrone (also known as γ-pyrone) can be achieved from 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. wisconsin.edu The development of synthetic methodologies for pyran and pyranone derivatives has been driven by their diverse biological activities and their utility as versatile intermediates in organic synthesis. mdpi.comnih.gov

Structural Classification and Nomenclature within Substituted 4H-Pyran-4-ones

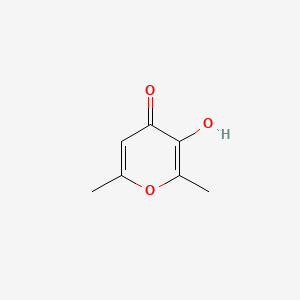

Pyrones are structurally classified based on the position of the exocyclic carbonyl group. In 4H-pyran-4-ones, the carbonyl is at the C4 position. wikipedia.orgnih.gov The compound 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- belongs to this class. Its structure consists of the 4H-pyran-4-one core with three substituents: a hydroxyl group at position 3 and two methyl groups at positions 2 and 6.

The systematic naming of this compound follows IUPAC nomenclature rules. The core is "pyran-4-one," and the substituents are listed with their locants, leading to the name "3-hydroxy-2,6-dimethylpyran-4-one". nih.gov Various synonyms and identifiers are used in chemical literature and databases to refer to this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-hydroxy-2,6-dimethylpyran-4-one nih.gov |

| CAS Number | 2298-99-9 nih.gov |

| Molecular Formula | C₇H₈O₃ nih.gov |

| Molecular Weight | 140.14 g/mol nih.gov |

| InChI Key | XDEZVFBBUCLCGZ-UHFFFAOYSA-N nih.gov |

| SMILES | CC1=CC(=O)C(=C(O1)C)O nih.gov |

| Synonyms | 2,6-dimethyl-3-hydroxy-4H-pyran-4-one nih.gov |

Fundamental Chemical Significance of the 3-hydroxy-2,6-dimethyl Substitution Pattern

The specific arrangement of substituents on the 4H-pyran-4-one ring imparts distinct chemical properties. The two methyl groups at the C2 and C6 positions are alpha to the ring oxygen and flank the double bonds. These electron-donating groups can influence the electron density of the ring and its reactivity in electrophilic or nucleophilic attacks. For comparison, the parent compound 2,6-dimethyl-4H-pyran-4-one is a well-studied intermediate in the synthesis of various pharmaceuticals. nist.govguidechem.com

The hydroxyl group at the C3 position is particularly significant. It is adjacent to both a methyl group (C2) and the carbonyl group (C4). This arrangement forms a hydroxy-enone system, which can influence the molecule's acidity, tautomeric equilibria, and ability to chelate metal ions. This pattern is seen in the well-known flavouring agent maltol (3-hydroxy-2-methyl-4H-pyran-4-one), where the hydroxyl group is crucial for its characteristic properties and reactivity. hsppharma.com The presence of the hydroxyl group can also direct further chemical transformations, acting as a nucleophile or directing group in substitution reactions.

| Property | Value/Description |

|---|---|

| Computed XLogP3 | 0.7 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 140.047344113 Da nih.gov |

| Topological Polar Surface Area | 46.5 Ų nih.gov |

Current Research Landscape and Academic Trajectories for 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-

The 4H-pyran framework is a cornerstone in medicinal chemistry and materials science due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Research is often focused on the efficient synthesis of substituted 4H-pyrans through multicomponent reactions, which offer a streamlined approach to generating molecular diversity. growingscience.com

While research specifically targeting 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- is not as extensive as for some of its close analogues like maltol, the pyranone scaffold itself remains an active area of investigation. Current academic trajectories involve:

Development of Novel Synthetic Methods: Chemists continue to explore new catalysts and reaction conditions to synthesize substituted pyranones with high efficiency and stereoselectivity. researchgate.neturfu.ru This includes metal-free and metal-catalyzed approaches to construct the pyranone architecture. researchgate.net

Applications in Medicinal Chemistry: The 4H-pyran core is being incorporated into new molecular designs to discover agents with potential therapeutic benefits. For example, derivatives are being evaluated as inhibitors of specific enzymes or as antiproliferative agents. nih.gov

Photophysical Properties: The conjugated system of the 4-pyrone ring makes these compounds interesting for their photophysical properties. Research into styryl-substituted and other conjugated 4-pyrones has revealed their potential as fluorophores, with applications in materials science and bio-imaging. nih.gov

Future research will likely continue to build upon the versatile chemistry of the 4H-pyran-4-one scaffold. The specific substitution pattern of 3-hydroxy-2,6-dimethyl- presents opportunities for creating complex molecules and exploring its potential in coordination chemistry, asymmetric catalysis, and the development of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2298-99-9 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-hydroxy-2,6-dimethylpyran-4-one |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(8)7(9)5(2)10-4/h3,9H,1-2H3 |

InChI Key |

XDEZVFBBUCLCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=C(O1)C)O |

Origin of Product |

United States |

Mechanistic Investigations of 4h Pyran 4 One, 3 Hydroxy 2,6 Dimethyl Reactivity

Electrophilic and Nucleophilic Reactivity of the Pyranone Ring

The pyranone ring exhibits both nucleophilic and electrophilic characteristics. The electron-rich nature of the enol system makes certain positions on the ring susceptible to electrophilic attack, while the carbonyl group is a prime target for nucleophiles.

The pyranone ring can undergo electrophilic substitution reactions, particularly at the carbon atom adjacent to the hydroxyl group. The enol tautomer activates the ring, facilitating the attack of electrophiles. A notable example of such reactivity is the Mannich reaction. In this reaction, 3-hydroxy-6-methyl-4H-pyran-4-one (allomaltol), a structurally analogous compound, reacts with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) derivatives) under acidic conditions. researchgate.net The mechanism involves the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic C2 carbon of the pyranone ring. This results in the substitution of a hydrogen atom with an aminomethyl group. researchgate.net

Table 1: Representative Electrophilic Substitution on a Pyranone Core

| Reaction | Reagents | Position of Substitution | Product Type |

|---|

Data synthesized from studies on analogous pyranone structures. researchgate.net

The carbonyl group at the C4 position is a key site for nucleophilic attack, leading to addition-elimination reactions, also known as nucleophilic acyl substitution. chemistrysteps.com This two-step mechanism begins with the nucleophilic addition to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the original carbonyl group is reformed through the elimination of a leaving group. chemistrysteps.commasterorganicchemistry.com

A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). libretexts.org The nitrogen atom of the hydrazine acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water in a condensation reaction to form a stable 2,4-dinitrophenylhydrazone derivative. libretexts.org This reaction is a characteristic test for aldehydes and ketones and proceeds via a nucleophilic addition-elimination pathway. libretexts.org

Mechanism of Addition-Elimination:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The C=O pi bond breaks, and a transient tetrahedral species is formed.

Elimination: The leaving group (often water, formed from the carbonyl oxygen and protons) is expelled, regenerating the C=O or a C=N double bond. libretexts.org

Radical Reactions and Single-Electron Transfer Processes

The carbonyl group of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- can also participate in radical reactions initiated by single-electron transfer (SET). libretexts.org Strong reducing agents, such as alkali metals (e.g., sodium, lithium), can donate a single electron to the carbonyl group's lowest unoccupied molecular orbital (LUMO). libretexts.org This transfer results in the formation of a ketyl radical anion, a highly reactive intermediate.

This radical anion can undergo several subsequent reactions, including dimerization or further reduction to a dianion. libretexts.org In the presence of a proton source, the radical anion can be protonated to form an alcohol. This process represents a net reduction of the carbonyl group. While specific studies on 3-hydroxy-2,6-dimethyl-4H-pyran-4-one are limited, this pathway is a fundamental reactivity pattern for carbonyl compounds. libretexts.org Additionally, alkyl radicals generated from other sources can potentially add to the electron-deficient pyranone ring in reactions analogous to the Minisci reaction, which is known for the functionalization of electron-deficient heteroarenes. nih.gov

Pericyclic Reactions and Rearrangements Involving the 4H-Pyran-4-one System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The diene system within the pyranone ring suggests the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. While 2-pyrones are well-known to act as dienes in [4+2] cycloadditions, the reactivity of the 4H-pyran-4-one system is less common in this regard. However, rearrangements that proceed through cyclic transition states, like sigmatropic rearrangements, are plausible. For instance, oxonia-Cope rearrangements have been identified in the synthesis of related pyran structures, indicating the potential for such transformations under specific conditions. nih.gov These reactions involve the reorganization of sigma and pi bonds within a six-membered ring system. dspmuranchi.ac.in

Tautomeric Equilibria (Keto-Enol, Ring-Chain) in 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-

Tautomerism is a significant aspect of the chemistry of 3-hydroxy-pyranones. The title compound primarily exists in a keto-enol equilibrium. The presence of the hydroxyl group at the C3 position allows for the formation of an enol tautomer, which is in equilibrium with the diketo form. Quantum-chemical studies on similar 4-hydroxy-pyran-2-one structures have shown that the 4-hydroxy enol tautomer is the most stable form. scifiniti.com The stability is attributed to the formation of a conjugated system and an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

The equilibrium can be influenced by the solvent. Calculations for related pyrones indicate that while the enol form (Tautomer A) dominates in various solvents, the population of the keto form (Tautomer B) can increase in nonpolar environments, although it typically remains the minor component. scifiniti.com

Table 2: Calculated Tautomer Populations in Different Solvents for a Model Pyranone

| Tautomer | Description | Population in Polar Solvent | Population in Nonpolar Solvent |

|---|---|---|---|

| A | 3-Hydroxy-4-keto (Enol) | Dominant (>99%) | Dominant (~87%) |

Data derived from studies on analogous 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

Ring-chain tautomerism is less common for this specific structure but is a known phenomenon in related carbohydrate and heterocyclic chemistry.

Photochemical and Thermal Decomposition Pathways

Upon exposure to ultraviolet (UV) light, pyranone systems can undergo significant transformations. Studies on 4,6-dimethyl-α-pyrone, a structurally related compound, provide insight into potential photochemical pathways. researchgate.net UV irradiation can induce two primary types of photoreactions:

Electrocyclic Ring Opening: The pyranone ring can open to form a conjugated ketene (B1206846) intermediate. This process involves the cleavage of a carbon-oxygen bond. researchgate.net

Valence Isomerization: A [2+2] cycloaddition can occur between the two double bonds within the ring, leading to the formation of a bicyclic Dewar-type valence isomer (e.g., an oxa-bicyclo[2.2.0]hexene derivative). researchgate.net

At higher excitation energies or upon further irradiation, these intermediates can decompose. For instance, the Dewar isomer of 4,6-dimethyl-α-pyrone was observed to eliminate carbon dioxide to generate 1,3-dimethyl-cyclobutadiene. researchgate.net Thermal decomposition pathways often involve similar ring-opening or fragmentation reactions, driven by heat instead of light.

Organometallic and Transition Metal-Catalyzed Transformations

Comprehensive searches of scientific literature did not yield specific research findings on the organometallic and transition metal-catalyzed transformations of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- as a substrate. The existing body of research primarily focuses on the role of this and similar pyranone compounds as ligands in the formation of coordination complexes with various transition metals, such as iron(III), cobalt(III), and chromium(III).

While the broader field of organometallic chemistry has extensively documented a wide array of transition metal-catalyzed reactions for various organic substrates, including cross-coupling, hydrogenation, and functionalization reactions, specific applications of these methodologies to transform the scaffold of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- are not described in the available literature.

For context, related pyranone structures, such as 4-hydroxy-6-methyl-2-pyrone, have been utilized as nucleophilic partners in reactions like Mitsunobu and oxa-Michael additions. The resulting ether derivatives have subsequently been shown to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, this reactivity is documented for an isomer of the subject compound and involves a derivative, not the parent molecule itself.

Due to the absence of direct and specific research on the transition metal-catalyzed transformations of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, no detailed research findings or data tables on this specific topic can be presented. Further research is required to explore the potential of this compound as a substrate in organometallic catalysis.

Advanced Spectroscopic and Structural Characterization of 4h Pyran 4 One, 3 Hydroxy 2,6 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques (2D-NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques offer deeper insights into the molecular connectivity.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of related pyranone compounds shows distinct signals for the methyl protons and the vinyl proton on the pyran ring. For instance, in 2,6-dimethyl-4H-pyran-4-one, the methyl protons (B) appear around 2.25 ppm, while the ring protons (A) are observed at approximately 6.04 ppm. chemicalbook.com The ¹³C NMR spectrum provides data on the carbon skeleton, with characteristic shifts for the carbonyl carbon, olefinic carbons, and methyl carbons. nih.gov

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. A COSY spectrum would confirm the coupling between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the assignment of quaternary carbons and piecing together the complete molecular structure.

Solid-State NMR (SS-NMR): Solid-state NMR would be valuable for studying the compound in its polycrystalline form, providing information about molecular packing, conformational differences not observable in solution, and intermolecular interactions. This technique can distinguish between different crystalline forms (polymorphs) by detecting variations in the chemical shifts and relaxation times of the nuclei in the solid state.

Table 1: Predicted NMR Data for 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D-NMR Correlations (Predicted) |

|---|---|---|---|

| 2-CH₃ | ~2.2-2.4 | ~18-20 | HMBC to C2, C3; COSY (long-range) to H5 |

| 6-CH₃ | ~2.2-2.4 | ~18-20 | HMBC to C5, C6, C=O; COSY to H5 |

| H5 | ~6.0-6.2 | ~110-115 | HSQC to C5; COSY to 6-CH₃; HMBC to C4, C6 |

| 3-OH | Variable, ~5-7 | N/A | HMBC to C2, C3, C4 |

| C2 | N/A | ~155-160 | HMBC from 2-CH₃, 3-OH |

| C3 | N/A | ~140-145 | HMBC from 2-CH₃, 3-OH |

| C4 (C=O) | N/A | ~175-180 | HMBC from H5, 6-CH₃, 3-OH |

| C5 | N/A | ~110-115 | HSQC to H5; HMBC from 6-CH₃ |

| C6 | N/A | ~160-165 | HMBC from H5, 6-CH₃ |

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, and for gaining structural information through its fragmentation patterns. The monoisotopic mass of the compound (C₇H₈O₃) is 140.0473 g/mol .

Fragmentation Pathways: Under electron impact (EI) mass spectrometry, 4H-pyran-4-one derivatives typically undergo characteristic fragmentation. researchgate.net The molecular ion ([M]⁺) is usually observed. Primary fragmentation pathways often involve the loss of small, stable neutral molecules like carbon monoxide (CO) and formaldehyde (B43269) (CH₂O), or radicals such as methyl (•CH₃) and formyl (•CHO). researchgate.netscconline.org

A plausible fragmentation pathway for 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- would include:

Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to an ion at m/z 125.

Loss of carbon monoxide (CO): [M - 28]⁺ resulting in a furan-like ion at m/z 112. researchgate.net This is a very common fragmentation for pyrones. scconline.org

Retro-Diels-Alder (RDA) reaction: Although less common for this specific structure, RDA-type cleavages of the pyran ring could occur, leading to smaller fragment ions.

Sequential losses: Subsequent loss of another CO molecule from the m/z 112 fragment could lead to an ion at m/z 84.

Isotopic Analysis: High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition by measuring the mass-to-charge ratio to several decimal places. Isotopic analysis of the molecular ion cluster ([M]⁺, [M+1]⁺, [M+2]⁺) would confirm the number of carbon atoms in the molecule, further validating the elemental formula C₇H₈O₃.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Ion Formula | Proposed Fragmentation |

|---|---|---|

| 140 | [C₇H₈O₃]⁺ | Molecular Ion [M]⁺ |

| 125 | [C₆H₅O₃]⁺ | [M - •CH₃]⁺ |

| 112 | [C₆H₈O₂]⁺ | [M - CO]⁺ |

| 97 | [C₅H₅O₂]⁺ | [M - CO - •CH₃]⁺ |

| 84 | [C₅H₈O]⁺ | [M - 2CO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- is expected to be dominated by several key absorption bands:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Bands just below 3000 cm⁻¹ due to the methyl groups.

C=O Stretching: A very strong, sharp band around 1650-1600 cm⁻¹, corresponding to the conjugated ketone of the pyranone ring. The conjugation and hydrogen bonding lower the frequency from a typical ketone (~1715 cm⁻¹).

C=C Stretching: One or more bands in the 1600-1500 cm⁻¹ region, arising from the carbon-carbon double bonds within the ring.

C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ range, associated with the C-O-C ether linkage and the C-OH bond.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would likely show strong bands for the C=C and C=O bonds, as well as the symmetric vibrations of the pyran ring, which may be weak or absent in the IR spectrum. scifiniti.com

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3400-3200 (broad, strong) | Weak |

| C-H stretch (methyl) | 2980-2850 (medium) | Strong |

| C=O stretch (conjugated) | 1650-1600 (very strong) | Strong |

| C=C stretch (ring) | 1600-1500 (strong) | Very Strong |

| C-O-C stretch (ether) | ~1250 (strong) | Medium |

| C-OH stretch | ~1100 (strong) | Medium |

X-ray Diffraction Analysis of Single Crystals and Polycrystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Analysis can be performed on single crystals or on powdered (polycrystalline) samples.

Single-Crystal X-ray Diffraction: If a suitable single crystal of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- can be grown, this technique provides precise bond lengths, bond angles, and torsional angles. It also reveals the crystal packing, including intermolecular interactions like hydrogen bonds involving the 3-hydroxy group and the 4-carbonyl oxygen, which dictate the supramolecular architecture. nih.gov For similar organic molecules, crystal systems such as monoclinic or triclinic are common. nih.govmdpi.com The analysis would confirm the planarity of the pyranone ring, a characteristic feature of this class of compounds. scifiniti.com

Polycrystalline X-ray Powder Diffraction (XRPD): XRPD is used to analyze the bulk crystalline material. It provides a characteristic diffraction pattern based on the lattice spacings (d-values) of the crystal. This pattern is unique to a specific crystalline form and can be used to identify the compound, assess its purity, and distinguish between different polymorphs. mdpi.com

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6-8 |

| b (Å) | ~12-15 |

| c (Å) | ~8-10 |

| β (°) | ~95-105 |

| Volume (ų) | ~800-1000 |

| Z (molecules/unit cell) | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule. The conjugated π-system of the pyranone ring is responsible for its characteristic electronic absorption and emission properties. rsc.org

UV-Visible Spectroscopy: The UV-Vis spectrum of 4H-pyran-4-one derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions. rsc.org For 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, strong π→π* transitions are expected in the 250-350 nm range. The n→π* transition of the carbonyl group, which is typically weaker, may appear as a shoulder at a longer wavelength (~300-360 nm). The position of the absorption maximum (λ_max) is sensitive to solvent polarity; a shift to longer wavelengths (red shift) is often observed in more polar solvents, a phenomenon known as solvatochromism. nih.gov

Fluorescence Spectroscopy: Many pyranone derivatives exhibit fluorescence. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and emission wavelength can be highly dependent on the solvent environment, with polar protic solvents like alcohols often enhancing fluorescence intensity. nih.govfrontiersin.org

Table 5: Typical Electronic Spectroscopy Data for Substituted 4-Pyrones

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Aprotic (e.g., THF, DMSO) | ~330-350 | ~450-490 | ~120-140 |

| Protic (e.g., Ethanol, Methanol) | ~350-365 | ~460-500 | ~110-135 |

Data derived from studies on similar enamino-substituted 4-pyrones. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Derivatives with Chirality

The parent molecule, 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for example, by derivatization at one of the methyl groups or by synthesis of an analog with a chiral substituent, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential analytical tools.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions. The sign and magnitude of these peaks are directly related to the absolute configuration of the stereocenters and the conformation of the molecule. This technique would be invaluable for assigning the absolute stereochemistry of a chiral derivative.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD and also provides information about the stereochemistry of a chiral molecule. The shape of the ORD curve, particularly in the region of an absorption band, can be used to determine the absolute configuration.

For a hypothetical chiral derivative, these techniques would provide definitive proof of its enantiomeric purity and absolute configuration, which is often critical in pharmaceutical and biological contexts.

Computational and Theoretical Chemistry Studies of 4h Pyran 4 One, 3 Hydroxy 2,6 Dimethyl

Computational and theoretical chemistry provide powerful tools for investigating the properties and reactivity of molecules like 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- at an atomic level. These methods complement experimental research by offering insights into electronic structure, molecular dynamics, and reaction pathways that can be difficult to observe directly.

Applications of 4h Pyran 4 One, 3 Hydroxy 2,6 Dimethyl in Materials Science and Chemical Innovation

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The 3-hydroxy-4-pyranone moiety is an excellent bidentate chelating agent for a wide range of metal ions. The deprotonated hydroxyl group and the adjacent carbonyl oxygen atom form a stable five-membered ring upon coordination to a metal center. While specific studies on the 2,6-dimethyl derivative are limited, extensive research on the closely related analogue, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), provides significant insight into its coordinating behavior.

Research has demonstrated that these pyranones form stable complexes with transition metals such as iron(III), cobalt(III), chromium(III), and ruthenium. scirp.orgresearchgate.net In these complexes, the pyranone typically acts as a bidentate ligand, coordinating through the hydroxyl and carbonyl oxygen atoms. The resulting metal complexes often exhibit an octahedral geometry, with a common metal-to-ligand stoichiometry of 1:2 or 1:3. scirp.orgresearchgate.net For instance, complexes with a 1:2 metal-to-ligand ratio often complete their coordination sphere with solvent molecules, such as water. researchgate.net

The formation of these coordination compounds is a cornerstone of their application in various fields, including analytical chemistry and materials science. The ability to sequester metal ions like Fe(III) and Al(III) is a key feature of the hydroxypyranone structure. nih.gov

| Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Reference |

|---|---|---|---|

| Iron(III) | 1:2 | Octahedral | scirp.org |

| Cobalt(III) | 1:2 | Octahedral | scirp.org |

| Chromium(III) | 1:2 | Octahedral | scirp.org |

| Ruthenium(III) | 1:3 | Octahedral | researchgate.net |

Precursor for Advanced Polymeric Materials and Copolymers

Heterocyclic compounds like 4-hydroxy-2-pyrones are considered attractive building blocks for creating novel polymers. mdpi.com The pyranone ring contains functionalities that can be exploited for polymerization reactions. One of the primary proposed methods is through ring-opening polymerization (ROP), a process that allows for the synthesis of polyesters and related materials with controlled architectures. mdpi.comfrontiersin.org

In a potential ROP mechanism, the ester linkage within the pyranone ring could be cleaved by a suitable initiator, leading to a linear polymer chain. While specific studies detailing the polymerization of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- have not been extensively reported, the principle is well-established for other cyclic esters and lactones. The resulting polymers would feature the compound's core structure as a repeating unit, potentially imparting unique thermal and chelating properties to the final material.

Another pathway for its integration into polymeric materials is through copolymerization. The hydroxyl group on the pyranone ring can be reacted with other monomers, such as acrylates, to form copolymers where the pyranone unit is a pendant group on the main polymer chain. This approach has been successfully used to attach other metal-chelating compounds to polymers.

Applications in Analytical Chemistry as a Chelating Agent or Standard

The strong metal-chelating properties of 3-hydroxy-4-pyranones are directly applicable to the field of analytical chemistry. nih.gov Their ability to form stable and often intensely colored complexes with specific metal ions allows for their use as chromogenic reagents in spectrophotometric analysis.

When 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- is added to a solution containing a target metal ion (e.g., Fe(III)), the formation of the metal-ligand complex results in a change in the solution's absorbance of light. According to the Beer-Lambert Law, this change in absorbance is proportional to the concentration of the metal ion, allowing for its precise quantification.

Furthermore, the equilibria of complex formation can be studied using potentiometric titrations. nih.gov By monitoring the change in potential as the ligand is titrated with a metal ion solution, stability constants of the complexes can be determined. This information is crucial for developing selective analytical methods for metal detection and quantification, even in complex matrices. The high purity in which these pyranone compounds can be synthesized also makes them suitable for use as standards in various analytical techniques.

Utilization in Food and Flavor Chemistry (emphasis on chemical role, not consumption/safety)

In the realm of food and flavor chemistry, 3-hydroxy-4-pyranone derivatives are significant compounds that contribute to the sensory profiles of many cooked and processed foods. Their formation is primarily attributed to non-enzymatic browning processes, namely the Maillard reaction and caramelization. researchgate.netkosfaj.org

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a complex mixture of molecules responsible for the desirable color, aroma, and flavor of baked, roasted, and fried foods. sandiego.eduiris-biotech.de During the intermediate stages of this reaction, sugar fragmentation and rearrangement pathways lead to the formation of heterocyclic compounds, including pyranones. researchgate.net For example, the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a known product of the Maillard reaction between glucose and various amino acids. researchgate.netnih.gov Similarly, dihydromaltol, another analogue, is recognized for its characteristic caramelized aroma. nih.gov

Integration into Supramolecular Systems and Self-Assembled Structures

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups on 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- make it an ideal candidate for building such self-assembled structures.

Crystal structure analyses of closely related pyranone isomers reveal the key interactions that drive their assembly. iucr.orgnih.gov The hydroxyl (-OH) and carbonyl (C=O) groups are primary sites for strong intermolecular hydrogen bonding. nih.gov These interactions often lead to the formation of well-defined dimers or extended one-dimensional chains in the solid state.

In addition to hydrogen bonding, the planar, electron-rich pyranone ring can participate in π–π stacking interactions. iucr.orgresearchgate.net These interactions, where the rings stack on top of one another, further stabilize the supramolecular architecture. The combination of directional hydrogen bonds and π–π stacking allows for the construction of ordered, three-dimensional networks, a fundamental principle of crystal engineering. The ability to form these predictable, non-covalent bonds suggests potential applications in the design of new materials with tailored structural and functional properties.

| Interaction Type | Participating Functional Groups | Resulting Structure | Reference |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) | Dimers, Chains | iucr.orgnih.gov |

| π–π Stacking | Pyranone Ring | Stacked Layers | iucr.orgresearchgate.net |

| C—H···O Interactions | Methyl C-H, Carbonyl (C=O) | Inter-dimer linkages | nih.gov |

Environmental Fate and Transformation Pathways (e.g., photochemical degradation in natural waters)

The environmental fate of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- is determined by its susceptibility to various transformation processes, including biodegradation, hydrolysis, and photodegradation. While specific environmental studies on this compound are not widely available, its chemical structure allows for predictions of its likely behavior.

The presence of hydroxyl and carbonyl groups generally increases the water solubility of an organic molecule, suggesting it would be mobile in aqueous environments. These functional groups also provide sites for microbial attack, making the compound potentially biodegradable.

The pyranone ring contains a chromophore—a part of the molecule that absorbs light—which makes it susceptible to photochemical degradation. In natural waters, exposure to sunlight could initiate reactions that lead to the breakdown of the molecule. This process could involve ring-opening or other transformations, converting the parent compound into smaller, simpler molecules. rsc.org Hydrolysis, the reaction with water, could also contribute to its degradation over time, particularly at non-neutral pH values, potentially cleaving the ester bond within the pyran ring structure. The ultimate environmental impact would depend on the rates of these degradation processes and the nature of the resulting transformation products.

Synthesis and Exploration of Derivatives and Analogues of 4h Pyran 4 One, 3 Hydroxy 2,6 Dimethyl

Modification of the 3-Hydroxy Group: Etherification, Esterification, Glycosylation

The hydroxyl group at the C-3 position is a prime site for functionalization through various chemical reactions, including the formation of ethers, esters, and glycosides. These modifications are crucial for creating derivatives with tailored properties.

Etherification and Esterification: Standard synthetic protocols can be employed to convert the 3-hydroxy group into ethers and esters. For instance, O-acylation of the related 4-hydroxy-2-pyrones with acyl chlorides can lead to the corresponding ester products. A similar strategy applied to 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- allows for the introduction of a wide range of acyl groups, thereby altering properties such as solubility and electronic character. The reaction of the hydroxyl group with alkyl halides under basic conditions typically yields the corresponding ether derivatives.

Glycosylation: The synthesis of glycosides from pyranone scaffolds is a key transformation for creating complex, nature-inspired molecules. Palladium-catalyzed glycosylation reactions have been developed that selectively convert protected pyranones into N- and O-glycosides. This methodology can be extended to 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, allowing for the diastereoselective installation of various sugar moieties at the C-3 position. Such reactions are pivotal in the de novo synthesis of carbohydrate and nucleoside analogues.

Table 1: Examples of 3-Hydroxy Group Modifications

Reaction Type Reagents and Conditions Product Type Significance Esterification Acyl chloride, Pyridine 3-Acyloxy-2,6-dimethyl-4H-pyran-4-one Modifies lipophilicity and electronic properties. Etherification Alkyl halide, NaH 3-Alkoxy-2,6-dimethyl-4H-pyran-4-one Introduces stable alkyl chains. Glycosylation Activated sugar donor, Lewis acid catalyst 3-O-Glycoside of 2,6-dimethyl-4H-pyran-4-one Creates complex carbohydrate-based structures.

Chemical Transformation of 2,6-Dimethyl Substituents: Oxidation, Halogenation, Functionalization

The methyl groups at the C-2 and C-6 positions, while generally stable, can be activated for further chemical transformations. These reactions expand the synthetic utility of the pyranone core.

Oxidation: Selective oxidation of the methyl groups can be challenging but offers a route to introduce carbonyl or carboxyl functionalities. Such transformations typically require strong oxidizing agents and carefully controlled reaction conditions to avoid degradation of the pyranone ring. The resulting aldehydes or carboxylic acids are valuable intermediates for further derivatization.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce halogen atoms onto the methyl groups, yielding 2,6-bis(halomethyl) derivatives. These halogenated intermediates are versatile synthons, readily participating in nucleophilic substitution reactions to introduce a variety of functional groups.

Functionalization: The methyl groups can be functionalized through condensation reactions. For example, enamination of 2,6-dimethyl-4-pyrones with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields 2-(2-(dimethylamino)vinyl)-6-methyl-4-pyrone. researchgate.net These highly reactive enamine derivatives can undergo subsequent conjugate addition or cycloaddition reactions, providing a pathway to more complex structures. researchgate.net

Table 2: Transformations of 2,6-Dimethyl Groups

Reaction Type Typical Reagents Product Type Synthetic Utility Oxidation KMnO4 or other strong oxidants 2,6-Dicarboxy-3-hydroxy-4H-pyran-4-one Introduces polar functional groups. Halogenation N-Bromosuccinimide (NBS), AIBN 2,6-Bis(bromomethyl)-3-hydroxy-4H-pyran-4-one Creates reactive intermediates for substitution. Enamination DMF-DMA 2-(2-(Dimethylamino)vinyl) derivatives Activates the methyl group for further reactions.

Alterations to the Pyranone Ring: Ring Expansion, Contraction, and Heterocycle Fusions

Modifying the core heterocyclic ring system opens avenues to novel scaffolds with distinct chemical properties. These transformations include expanding or contracting the ring size and fusing the pyranone with other heterocyclic systems.

Ring Expansion and Contraction: Ring expansion and contraction reactions allow for the conversion of the six-membered pyranone ring into larger or smaller heterocyclic systems. wikipedia.org For example, certain rearrangements can lead to the formation of seven-membered oxepine rings. Conversely, ring contraction, often proceeding through intermediates like carbenoids or via rearrangements such as the Favorskii rearrangement, can yield five-membered furanone derivatives. wikipedia.org Oxidative ring-opening of 4-pyrones followed by recyclization can also lead to ring-contracted 3-hydroxyfuran-2-carbaldehydes. researchgate.net

Heterocycle Fusions: The pyranone ring serves as a versatile platform for the synthesis of fused heterocyclic systems. researchgate.net Palladium-catalyzed intramolecular Heck reactions can be used to construct fused pyran rings. espublisher.com Furthermore, multicomponent reactions starting from pyranone derivatives can yield complex fused systems like furopyranones. researchgate.net For example, the reaction of 4-hydroxy-2-pyrones with propargylamines can lead to furan-fused heterocyclic scaffolds through a cascade reaction. researchgate.net These strategies are significant for building molecular complexity in a single step.

Synthesis of Spiro and Bridged Pyranone Structures

The construction of spiro and bridged systems introduces three-dimensional complexity and conformational rigidity to the pyranone scaffold.

Spiro Structures: Spiro-pyran derivatives are commonly synthesized through multicomponent reactions. An efficient method involves the organocatalyzed domino Knoevenagel/Michael/cyclization reaction between isatins, malononitrile, and a 1,3-dicarbonyl compound to yield spiro[4H-pyran-3,3′-oxindole] derivatives. nih.gov This approach allows for the stereoselective synthesis of complex spirooxindoles incorporating the 4H-pyran ring. nih.govnih.gov

Bridged Structures: The synthesis of bridged pyranone structures is less common but can be achieved through intramolecular cycloaddition reactions where the pyranone itself or a tethered substituent acts as a dienophile or diene. For instance, a Prins-like reaction cascade involving a δ-hydroxy-β-ketoester and an aldehyde has been shown to unexpectedly yield trioxabicyclo[3.2.1]octane structures, which are a form of bridged pyranone system. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Applications (not biological/clinical)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule correlates with its properties and reactivity. For pyranone derivatives, these studies are crucial for designing compounds with specific applications in material science and catalysis, distinct from biological or clinical uses.

Material Science Applications: Pyranones are valuable synthons for creating π-conjugated systems with applications in materials science, particularly for organic light-emitting devices (OLEDs). researchgate.net SAR studies have shown that systematically tuning donor-acceptor moieties on the pyranone scaffold can lead to highly emissive compounds. For example, attaching electron-donating groups (like a methoxyphenyl group) and electron-accepting groups (like a carbonitrile) can modulate the HOMO-LUMO energy gap, thereby tuning the fluorescence emission color and quantum yield. The resulting donor-acceptor pyranones have been used to fabricate OLEDs that display pure white light emission. researchgate.net

Catalysis and Reactivity: The electronic properties of the pyranone ring and its substituents directly influence its reactivity and potential as a ligand or catalyst. For instance, the pyranone oxygen and carbonyl group can act as coordination sites for metal ions, and the properties of the resulting metal complexes can be fine-tuned by altering the substituents on the pyranone ring. researchgate.net Furthermore, computational studies on related pyrone structures have shown that tautomerization can significantly alter the molecule's reactivity, affecting descriptors such as ionization energy, electron affinity, and chemical potential. This suggests that substituent effects that favor one tautomer over another can be used to control the molecule's chemical behavior.

Table 3: SAR for Chemical Applications of Pyranone Derivatives

Structural Modification Application Area Observed Effect on Chemical Property Reference Introduction of donor-acceptor groups Material Science (OLEDs) Tuning of fluorescence emission wavelength and quantum efficiency. Alteration of substituents influencing tautomerism Chemical Reactivity Changes in ionization potential, electron affinity, and electrophilicity index. Fusion with other aromatic/heterocyclic rings Catalysis/Ligand Design Modification of coordination geometry and stability of metal complexes.

Future Research Directions and Emerging Trends for 4h Pyran 4 One, 3 Hydroxy 2,6 Dimethyl Research

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of environmentally benign and efficient synthetic methods for valuable compounds like 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-. Future research will likely prioritize the following sustainable approaches:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and reduce waste. The development of novel MCRs for the one-pot synthesis of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- from simple, readily available precursors is a promising research avenue. research-nexus.netresearchgate.net

Reusable Catalysts: The use of heterogeneous or magnetically separable catalysts can significantly improve the sustainability of chemical processes by allowing for easy catalyst recovery and reuse. research-nexus.netnih.gov Research into novel nanocatalysts, metal-organic frameworks (MOFs), and biocatalysts for the synthesis of this pyranone derivative is anticipated.

Alternative Energy Sources: The application of microwave irradiation and ultrasound as energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. wikipedia.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. wikipedia.orgresearchgate.netmdpi.comafricaresearchconnects.com Developing flow-based synthetic routes for 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- could enable its efficient and on-demand production.

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, represents a highly sustainable approach to synthesis. researchgate.net The exploration of mechanochemical routes for the production of pyranones is an emerging area of interest.

| Synthetic Approach | Key Advantages | Potential for 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- Synthesis |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | One-pot synthesis from simple precursors. |

| Reusable Catalysts | Easy separation and reuse, reduced catalyst waste. | Application of nanocatalysts, MOFs, and biocatalysts. |

| Alternative Energy | Faster reactions, higher yields, lower energy consumption. | Microwave- and ultrasound-assisted synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Efficient and on-demand production. |

| Mechanochemistry | Solvent-free, reduced waste, novel reactivity. | Environmentally friendly solid-state synthesis. |

Advanced Spectroscopic Characterization of Transient Species

Understanding the behavior of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- upon excitation with light is crucial for its application in photochemistry and materials science. Advanced spectroscopic techniques with ultra-fast time resolution can provide valuable insights into the properties of its transient species, such as excited states, radicals, and photoisomers.

Future research in this area could involve:

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique can be used to monitor the evolution of the excited states of the molecule on a femtosecond timescale, providing information about their lifetimes and decay pathways.

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS can provide detailed structural information about the transient species, allowing for the direct observation of vibrational changes that occur during photochemical reactions. researchgate.net

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR can be employed to study the vibrational dynamics of the molecule in its excited states, offering insights into changes in bonding and structure.

These advanced spectroscopic studies will be instrumental in elucidating the photophysical and photochemical properties of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, paving the way for its rational design in applications such as photosensitizers, photoredox catalysts, and light-responsive materials.

Computational Design of Pyranone-Based Functional Materials

Computational chemistry has become an indispensable tool in modern materials science, enabling the in silico design and prediction of the properties of novel functional materials. For 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl-, computational methods can guide the development of new materials with tailored electronic, optical, and chemical properties.

Key computational approaches for future research include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and excited-state properties of the pyranone molecule. wikipedia.orgresearchgate.netajchem-b.com This information is crucial for predicting its absorption and emission spectra, as well as its potential as a photosensitizer or in electronic devices. researchgate.netajchem-b.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- when incorporated into larger systems, such as polymers or self-assembled monolayers. researchgate.netresearchgate.netstenutz.eu These simulations can predict the morphology, stability, and transport properties of pyranone-based materials.

High-Throughput Computational Screening: By computationally screening libraries of pyranone derivatives with different substituents, it is possible to identify candidates with optimized properties for specific applications, such as improved light absorption or enhanced charge transport. nih.gov

The synergy between computational design and experimental validation will accelerate the discovery of novel pyranone-based functional materials for a wide range of applications, from organic electronics to biomedical imaging.

| Computational Method | Predicted Properties | Application in Materials Design |

| DFT/TD-DFT | Electronic structure, HOMO-LUMO energies, excited states, absorption/emission spectra. | Design of photosensitizers, organic electronics, and optical materials. |

| Molecular Dynamics | Morphology, stability, transport properties in polymers and other matrices. | Development of pyranone-based polymers and nanocomposites. |

| High-Throughput Screening | Optimized properties for specific applications. | Accelerated discovery of new functional materials. |

Exploration of Unconventional Reactivity Modes

While the classical reactivity of pyranones is well-established, future research will likely focus on exploring unconventional reaction pathways to access novel molecular architectures. This includes harnessing external stimuli like light, electricity, or mechanical force to drive unique chemical transformations.

Emerging areas of investigation for 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- include:

Photoredox Catalysis: The ability of the pyranone core to participate in single-electron transfer processes upon photoexcitation could be exploited in photoredox catalysis. researchgate.netnih.goviosrjournals.orgjnfuturechemical.com This could enable the development of novel C-H functionalization, cross-coupling, and dearomatization reactions. wikipedia.orgnih.gov

Electrosynthesis: Electrochemical methods offer a green and controlled way to perform redox reactions. The electrochemical behavior of 3-hydroxy-4-pyranones suggests their potential as precursors in electrosynthetic transformations, such as electrocatalytic cascade reactions. mdpi.comresearchgate.net

Mechanochemistry: As mentioned in the context of synthesis, mechanochemistry can also be used to explore novel reactivity. researchgate.netnih.govmdpi.com The application of mechanical force could lead to unusual bond activations and rearrangements in the pyranone ring system.

C-H Activation: The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. Research into the transition-metal-catalyzed C-H activation of the pyranone core could open up new avenues for its derivatization. nih.govajchem-b.comstenutz.eu

By pushing the boundaries of conventional reactivity, these exploratory studies will expand the synthetic utility of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- and lead to the discovery of new molecules with interesting properties and applications.

Integration into Interdisciplinary Chemical Sciences

The unique structural features and reactivity of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- make it a promising candidate for application in various interdisciplinary fields of chemical science. Its ability to chelate metal ions, coupled with its inherent biological activity and potential for incorporation into advanced materials, opens up a wide range of possibilities.

Future interdisciplinary research directions include:

Medicinal Chemistry and Chemical Biology: The 3-hydroxy-4-pyranone scaffold is known for its ability to chelate metal ions, particularly iron(III). mdpi.comresearchgate.netajchem-b.comnih.gov This property could be exploited in the design of new therapeutic agents for diseases associated with metal overload or in the development of sensors for metal ion detection. Furthermore, derivatives of this pyranone could be explored for their antimicrobial or anticancer activities. researchgate.net

Food Chemistry and Agriculture: Pyranone derivatives, such as kojic acid, are used in the food industry as browning inhibitors. researchgate.netnih.gov The potential of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- and its derivatives as food additives or in agricultural applications, for example, as plant growth regulators, warrants further investigation. researchgate.net

Materials Science and Engineering: The incorporation of the pyranone moiety into polymer backbones or as a component in functional coatings could lead to new materials with interesting properties. For instance, pyranone derivatives have been investigated as corrosion inhibitors for mild steel, suggesting a potential application in protective coatings. research-nexus.netafricaresearchconnects.comresearchgate.netresearchgate.netscienceopen.com

The integration of 4H-Pyran-4-one, 3-hydroxy-2,6-dimethyl- into these diverse research areas will be driven by collaboration between synthetic chemists, biologists, materials scientists, and engineers, ultimately leading to innovative solutions for challenges in health, technology, and sustainability.

Q & A

Q. What are the optimal gas chromatography (GC) conditions for analyzing 3-hydroxy-2,6-dimethyl-4H-pyran-4-one?

Methodological Answer: The compound’s retention behavior varies with column polarity and temperature programming. For non-polar columns (e.g., DB-5), use a temperature gradient of 50°C (2 min hold) to 250°C at 6°C/min. For polar columns (e.g., DB-WAX), a gradient of 40°C (1 min hold) to 230°C at 5°C/min improves resolution. Carrier gases like helium or hydrogen at 1.5 mL/min enhance peak symmetry . Calibrate with reference standards from NIST or peer-reviewed studies to ensure reproducibility.

Q. How should researchers handle safety risks associated with this compound during synthesis?

Methodological Answer: The compound’s flash point (121.6°C) and reactivity under acidic/basic conditions necessitate strict safety protocols. Use fume hoods for synthesis, and avoid contact with oxidizing agents (e.g., KMnO₄) or moisture to prevent decomposition. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Refer to Safety Data Sheets (SDS) for emergency procedures, particularly for inhalation or skin exposure .

Q. What synthetic routes are validated for producing 3-hydroxy-2,6-dimethyl-4H-pyran-4-one?

Methodological Answer: A reliable method involves the Friedländer reaction using 2-amino-3-cyano-4H-pyrans as precursors, yielding substituted pyran derivatives. Alternatively, nucleophilic addition with Grignard reagents (e.g., methylmagnesium bromide) on 4H-pyran-4-one scaffolds can introduce methyl groups. Purify via recrystallization (ethanol/water mixture) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism (keto-enol equilibrium) or solvent effects. For example, the enolic form dominates in polar aprotic solvents (e.g., DMSO), shifting the OH proton signal to δ 12.5–13.5 ppm. Use deuterated solvents consistently and compare data with computational simulations (e.g., DFT-based NMR predictions) to validate assignments. Cross-reference with crystallographic data (e.g., Cambridge Structural Database) when available .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electrophilic substitution at the C-5 position, which is highly reactive due to electron-withdrawing effects of the 3-hydroxy group. Solvent effects (e.g., PCM model for water) improve accuracy in predicting reaction pathways. Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) to validate mechanisms .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition above 200°C, but ambient storage in humid environments accelerates hydrolysis. Store in airtight containers under inert gas (argon) at –20°C to minimize degradation. Monitor stability via periodic HPLC-UV (λ = 254 nm) and track the appearance of degradation products like 2,6-dimethylresorcinol .

Q. What strategies mitigate interference from this compound in biological assays (e.g., antioxidant studies)?

Methodological Answer: The compound’s iron-chelating properties (via 3-hydroxy and carbonyl groups) may skew antioxidant assays like DPPH or FRAP. Pre-treat samples with EDTA to sequester metal ions, or use LC-MS to distinguish the compound’s signal from endogenous metabolites. For cellular assays, include a negative control with structurally similar but inactive analogs (e.g., 2-methyl-4H-pyran-4-one) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature?

Methodological Answer: Variations in melting points (e.g., "N/A" in some sources vs. empirical observations) stem from polymorphism or hydrate formation. Characterize batch-specific forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). For example, anhydrous forms melt at ~160°C, while monohydrates decompose without clear melting .

Q. How should researchers interpret conflicting bioactivity data in antimicrobial studies?

Methodological Answer: Discrepancies arise from strain-specific susceptibility or assay conditions. Standardize protocols using CLSI guidelines (e.g., broth microdilution at pH 7.2) and include positive controls (e.g., ampicillin). Synergistic effects with β-lactams are pH-dependent; test across a physiological pH range (5.5–7.4) to identify optimal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.